molecular formula C5H4N2O4 B12877827 2-Hydroxy-4-nitro-1H-pyrrole-3-carbaldehyde

2-Hydroxy-4-nitro-1H-pyrrole-3-carbaldehyde

Cat. No.: B12877827
M. Wt: 156.10 g/mol
InChI Key: VLSRACHEBBHOIX-UHFFFAOYSA-N
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Description

2-Hydroxy-4-nitro-1H-pyrrole-3-carbaldehyde is a heterocyclic compound with significant potential in various fields of scientific research. This compound is characterized by the presence of a pyrrole ring substituted with hydroxy, nitro, and formyl groups, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-nitro-1H-pyrrole-3-carbaldehyde typically involves the nitration of 2-hydroxy-1H-pyrrole-3-carbaldehyde. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to prevent over-nitration and decomposition of the product . The reaction is followed by purification steps such as recrystallization to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-nitro-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The hydroxy and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 2-Hydroxy-4-nitro-1H-pyrrole-3-carboxylic acid.

    Reduction: 2-Hydroxy-4-amino-1H-pyrrole-3-carbaldehyde.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-4-nitro-1H-pyrrole-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-nitro-1H-pyrrole-3-carbaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophilic sites in biological molecules. The hydroxy group can form hydrogen bonds, enhancing the compound’s binding affinity to specific targets .

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-3-carbaldehyde: Similar in structure but with an indole ring instead of a pyrrole ring.

    2-Hydroxy-1H-pyrrole-3-carbaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Nitro-1H-pyrrole-3-carbaldehyde: Lacks the hydroxy group, affecting its hydrogen bonding capabilities.

Uniqueness

2-Hydroxy-4-nitro-1H-pyrrole-3-carbaldehyde is unique due to the presence of both hydroxy and nitro groups on the pyrrole ring, providing a balance of reactivity and stability. This combination allows for diverse chemical transformations and applications in various fields of research .

Properties

Molecular Formula

C5H4N2O4

Molecular Weight

156.10 g/mol

IUPAC Name

2-hydroxy-4-nitro-1H-pyrrole-3-carbaldehyde

InChI

InChI=1S/C5H4N2O4/c8-2-3-4(7(10)11)1-6-5(3)9/h1-2,6,9H

InChI Key

VLSRACHEBBHOIX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N1)O)C=O)[N+](=O)[O-]

Origin of Product

United States

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